![molecular formula C13H14F3NOS B2599824 1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone CAS No. 2324578-08-5](/img/structure/B2599824.png)
1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of thiomorpholine and trifluoromethylphenyl, which are both known for their unique properties.
作用机制
The mechanism of action of 1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by preventing the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone has both biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors. It has also been found to reduce inflammation in the brain, which may help to prevent or slow the progression of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone in lab experiments is its potential to be used as a drug candidate. Its anticancer and neuroprotective properties make it an attractive candidate for further study. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its effectiveness.
未来方向
There are several future directions for the study of 1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone. One direction is to continue to study its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is to further investigate its mechanism of action to better understand how it works and how it can be optimized for maximum effectiveness. Additionally, more research is needed to determine the safety and toxicity of this compound.
合成方法
The synthesis of 1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone is a multi-step process that involves the reaction of thiomorpholine and trifluoromethylphenyl. The first step involves the reaction of thiomorpholine with ethyl chloroformate to form 1-Thiomorpholin-4-yl ethyl carbonate. This intermediate product is then reacted with 3-(trifluoromethyl)benzaldehyde to form 1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone.
科学研究应用
1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone has potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. This compound has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
1-thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NOS/c14-13(15,16)11-3-1-2-10(8-11)9-12(18)17-4-6-19-7-5-17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZOQEVFCFVMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
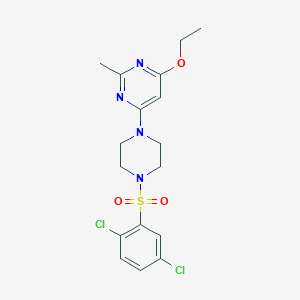
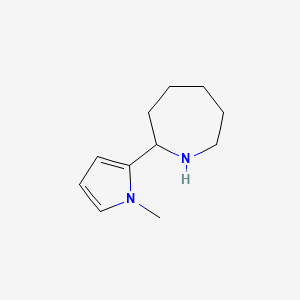
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2599748.png)
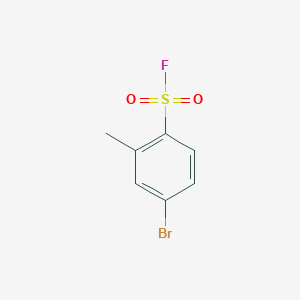
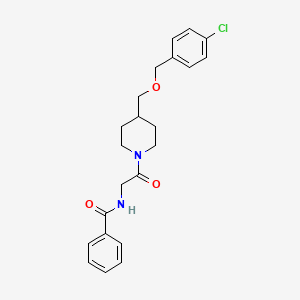

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)
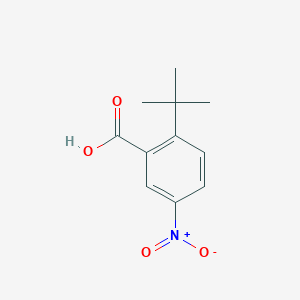
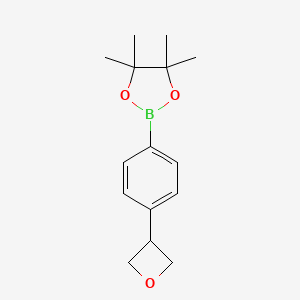
![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)